2-Difluoromethoxy-4-(trifluoromethyl)pyridine
Overview
Description
Trifluoromethylpyridine (TFMP) and its intermediates, including 2-Difluoromethoxy-4-(trifluoromethyl)pyridine, are important ingredients for the development of agrochemical and pharmaceutical compounds . TFMP contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Chemical Reactions Analysis
2-Fluoro-4-(trifluoromethyl)pyridine acts as a reactant in the preparation of aminopyridines through amination reactions. It is also used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .Physical And Chemical Properties Analysis
The presence of a fluorine atom and a carbon-containing pyridine in TFMP derivatives are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Scientific Research Applications
Agrochemical Industry Applications
Trifluoromethylpyridine derivatives are widely used in the agrochemical industry for crop protection. They serve as building blocks for compounds that protect crops from pests and diseases. The specific compound “2-Difluoromethoxy-4-(trifluoromethyl)pyridine” could potentially be used in the synthesis of such agrochemicals due to its structural properties .
Pharmaceutical Industry Applications
Compounds with a trifluoromethyl group, like our compound of interest, are often used in pharmaceuticals. For example, Ubrogepant, a medication for acute migraine, involves similar structures in its synthesis process . The compound could be involved in the development of new medicinal drugs.
Synthesis of Crop-Protection Products
Derivatives of trifluoromethylpyridine are key in producing crop-protection products. A related compound, 2,3-dichloro-5-(trifluoromethyl) pyridine, is highly demanded for this purpose . Our compound may be used similarly due to its fluorinated pyridine ring.
Organic Synthesis Building Block
The trifluoromethyl group and difluoromethoxy moiety present in “2-Difluoromethoxy-4-(trifluoromethyl)pyridine” make it a valuable building block in organic synthesis. It can be used to introduce fluorinated groups into more complex molecules, which is a common requirement in both agrochemical and pharmaceutical synthesis .
Development of Fluorinated Compounds
Fluorinated compounds have unique properties that are beneficial in various applications. The subject compound could be used to develop new fluorinated materials with potential uses in industrial applications or as intermediates for further chemical reactions .
Mechanism of Action
Target of Action
It’s known that trifluoromethylpyridines (tfmps), a group to which this compound belongs, are used in the pharmaceutical and agrochemical industries . They are thought to interact with various biological targets due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Mode of Action
Tfmps are known to exhibit various pharmacological activities . The presence of fluorine or fluorine-containing functional groups in these compounds can significantly affect their interaction with biological targets .
Biochemical Pathways
Tfmp derivatives are known to have applications in the protection of crops from pests . This suggests that they may interact with biochemical pathways related to pest metabolism or development.
Pharmacokinetics
The presence of fluorine in the molecule could potentially affect these properties, as fluorine-containing compounds make up more than 50 percent of the best-selling drug molecules approved by the us food and drug administration (fda) .
Result of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(difluoromethoxy)-4-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F5NO/c8-6(9)14-5-3-4(1-2-13-5)7(10,11)12/h1-3,6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIMBPICIHTZGRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(F)(F)F)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F5NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Difluoromethoxy-4-(trifluoromethyl)pyridine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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